N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide
Overview
Description
Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . Since its synthesis, the imidazole ring has been exploited in different contexts, whether chemical or biological .Molecular Structure Analysis
The structure of imidazole is small but chemically complex. It plays an important role in humans and is included in chemical sciences, biological sciences, and materials science .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical And Chemical Properties Analysis
Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Scientific Research Applications
Antihypertensive Applications
N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide is a part of a new series of nonpeptide angiotensin II (AII) receptor antagonists. These compounds, including related N-(biphenylylmethyl)imidazoles, exhibit potent antihypertensive effects upon oral administration, differentiating them from earlier series that were active only when administered intravenously. The acidic group at the 2'-position of the biphenyl is crucial for both high affinity for the AII receptor and good oral antihypertensive potency (Carini et al., 1991).
Synthesis and Properties
The compound has been included in studies exploring the synthesis and properties of various imidazole-based derivatives. For example, the synthesis, thermal, electrochemical, and photophysical properties of a related phenanthroimidazole-based derivative were investigated. Such studies provide insights into the practical characteristics and potential applications of these compounds (Skuodis et al., 2021).
Diuretic Activity
Research on biphenyl benzothiazole-2-carboxamide derivatives, which are structurally related to the compound , revealed significant diuretic activity. Among the series studied, a specific N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was found to be the most promising candidate, highlighting the potential of these compounds in diuretic applications (Yar & Ansari, 2009).
Anticonvulsant Activity
Several omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which are related to the compound in focus, have been synthesized and evaluated for anticonvulsant activity. The most active compounds in the series were those bearing 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring (Soyer et al., 2004).
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHNSSGZEIVGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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